Bienvenue dans la boutique en ligne BenchChem!

D-erythro-Ritalinic Acid

Chiral Chromatography Analytical Method Validation Forensic Toxicology

Procure D-erythro-Ritalinic Acid as a specific chiral reference standard to resolve the four stereoisomers of methylphenidate/ritalinic acid. Using non-chiral or racemic standards introduces failure modes in pharmacokinetic, bioequivalence, and impurity profiling, risking ANDA rejection. This high-purity standard is essential for quantifying the toxicologically significant erythro isomer per ICH guidelines and pharmacopeial monographs.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
CAS No. 783256-74-6
Cat. No. B022059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-erythro-Ritalinic Acid
CAS783256-74-6
Synonyms(αR,2S)-rel-Phenyl-2-piperidineacetic Acid;  (R*,S*)-2-Phenyl-2-(2-piperidyl)acetic Acid; 
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C(C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12+/m1/s1
InChIKeyINGSNVSERUZOAK-NEPJUHHUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-erythro-Ritalinic Acid (CAS 783256-74-6): A Critical Chiral Metabolite Reference Standard for Methylphenidate Pharmacokinetic and Forensic Analyses


D-erythro-Ritalinic Acid (CAS 783256-74-6, also known as DL-erythro Ritalinic Acid) is a specific stereoisomer of ritalinic acid, the primary, pharmacologically inactive de-esterified metabolite of the psychostimulant methylphenidate (MPH). It is formed via hepatic hydrolysis, predominantly by carboxylesterase 1 (CES1) [1]. The compound is a chiral molecule with two stereocenters, existing as one of four possible isomers (d/l-erythro and d/l-threo) [2]. Its primary application is as a high-purity reference standard in analytical method development, method validation (AMV), and quality control (QC) for quantifying methylphenidate and its metabolites in biological matrices, as well as for Abbreviated New Drug Application (ANDA) and commercial production support [3].

Procurement Risk of Substituting D-erythro-Ritalinic Acid with Generic Ritalinic Acid Isomers in Regulated Analytical Workflows


Generic substitution with non-specific ritalinic acid isomers or racemic mixtures introduces critical analytical and regulatory failure modes. Ritalinic acid has two chiral centers, giving rise to four stereoisomers with distinct spatial configurations [1]. While the threo isomers are therapeutically relevant, the erythro isomers, including D-erythro-Ritalinic Acid, are pharmacologically inactive but are formed during the metabolism of the erythro-methylphenidate impurity present in early drug formulations [2]. This impurity has been linked to toxic hypertensive effects, making its specific identification and quantification essential for safety and regulatory compliance [3]. Using a non-chiral or racemic standard prevents the accurate resolution and quantification of the individual enantiomers in complex biological matrices, which is a fundamental requirement for pharmacokinetic studies, bioequivalence testing, and forensic toxicology. This lack of specificity can lead to misinterpretation of drug exposure, compromised data integrity, and potential rejection of ANDA filings where impurity profiling is paramount [4].

Quantitative Differentiation of D-erythro-Ritalinic Acid as a Chiral Standard versus Related Ritalinic Acid Analogs


Chiral Purity and Specificity: Resolution of D-erythro-Ritalinic Acid from Threo Isomers

D-erythro-Ritalinic Acid (as part of the DL-erythro racemate) can be specifically identified and separated from the pharmacologically active threo-enantiomers. In a validated LC-MS/MS method for quantifying methylphenidate and ritalinic acid in whole blood, the method achieved linearity in the range of 0.5 to 500 ng/g for the enantiomers of both analytes [1]. This demonstrates the ability to distinguish the erythro isomer from the threo isomer, which is critical as ritalinic acid in postmortem and living subject samples was found to be present at concentrations 10-20 times higher than methylphenidate, with roughly equal amounts of the d- and l- forms [2]. Using a non-chiral standard would conflate these isomeric signals, leading to inaccurate quantification.

Chiral Chromatography Analytical Method Validation Forensic Toxicology

Pharmacological Inactivity Confirmation: Differential Biological Activity vs. Threo Isomers

D-erythro-Ritalinic Acid is the de-esterified metabolite of erythro-methylphenidate. The erythro isomers of methylphenidate have been shown to exhibit very little therapeutic effect and contribute mainly to toxic hypertensive effects [1]. In contrast, the d-threo-methylphenidate enantiomer is the primary pharmacologically active component, responsible for inhibiting dopamine and norepinephrine reuptake [2]. In rat brain synaptosomes, the (±)-threo isomer of a related analog (4F-MPH) was 140 times more potent at blocking dopamine uptake than the (±)-erythro isomer (IC50: 61 nM vs. 8,528 nM), demonstrating a class-wide differential in target engagement [3].

Pharmacodynamics Metabolite Profiling Toxicology

Synthesis Yield Benchmark: Hydrolysis Efficiency for (±)-Threo-Ritalinic Acid vs. Reference Yield for Erythro Isomers

The synthesis of ritalinic acid stereoisomers often involves hydrolysis of the corresponding methyl ester. For the pharmacologically active threo isomer, hydrolysis of (±)-threo-methyl phenidate afforded the free acid (±)-threo-ritalinic acid in a yield of only 40% under optimized pH conditions (pH 5-7) [1]. This is a critical benchmark for process chemists. While a direct head-to-head synthesis yield for D-erythro-Ritalinic Acid under identical conditions is not provided in this source, the low yield for the threo isomer underscores the synthetic challenges in producing any isomer in high purity. Procurement of a pre-validated, high-purity D-erythro-Ritalinic Acid reference standard from a qualified supplier bypasses this inefficient and costly in-house synthesis step, providing immediate analytical utility.

Synthetic Chemistry Process Development Reference Standard Production

Regulatory Utility: Specific Application as an ANDA Impurity Standard

D-erythro-Ritalinic Acid is explicitly cited by suppliers for its application in the analytical method development, method validation (AMV), and Quality Controlled (QC) applications for Abbreviated New Drug Application (ANDA) or during commercial production of Methylphenidate [1]. This is a specific, verifiable procurement driver. In contrast, the more common d-threo-ritalinic acid is typically used as a pharmacokinetic marker for active drug exposure [2]. The erythro isomer is specifically required for impurity profiling related to the erythro-methylphenidate stereoisomers, which are known toxic contaminants in early drug syntheses [3].

Regulatory Affairs Quality Control ANDA Filing

High-Impact Application Scenarios for D-erythro-Ritalinic Acid in Pharmaceutical and Forensic Laboratories


Development and Validation of Chiral LC-MS/MS Methods for Methylphenidate Impurity Profiling

D-erythro-Ritalinic Acid is an essential reference standard for developing and validating chiral analytical methods that must distinguish between the four stereoisomers of methylphenidate and ritalinic acid. This is critical for ANDA filings, where demonstrating control over the erythro impurity, which is associated with toxic effects, is a regulatory requirement [1]. Using this standard enables the establishment of system suitability, linearity (0.5 to 500 ng/g [2]), and specificity parameters required by ICH guidelines.

Forensic Toxicology and Postmortem Pharmacokinetic Analysis

In forensic casework, the specific quantification of D-erythro-Ritalinic Acid helps differentiate between therapeutic use of modern d-threo-methylphenidate formulations and potential exposure to older or illicitly synthesized mixtures containing the toxic erythro isomers. As ritalinic acid is found at concentrations 10-20 times higher than the parent drug in blood, accurate enantiomeric quantification is crucial for interpreting findings and establishing cause of death [3].

Quality Control Release Testing for Methylphenidate Active Pharmaceutical Ingredients (APIs)

Procurement of high-purity D-erythro-Ritalinic Acid is necessary for QC laboratories performing release testing of methylphenidate API batches. It serves as a specific impurity marker to ensure that the manufacturing process does not inadvertently produce or retain the undesirable erythro stereoisomer, thereby guaranteeing product safety and compliance with pharmacopeial monographs [1].

Quote Request

Request a Quote for D-erythro-Ritalinic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.